molecular formula C17H15N3O3S B2620866 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide CAS No. 391221-66-2

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide

Cat. No. B2620866
CAS RN: 391221-66-2
M. Wt: 341.39
InChI Key: IKDVRAJXZHKNQP-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide” is a chemical compound that belongs to the class of heterocyclic compounds . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of “this compound” involves several steps. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a sulfur atom at the 1 position . It is a five-membered heteroaromatic compound .


Chemical Reactions Analysis

The chemical reactivity of “this compound” is significant. It has been used as a key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antitumor Activity

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide derivatives show promise in antitumor research. A study explored the synthesis of various heterocyclic compounds derived from a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds demonstrated high inhibitory effects in vitro for antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (H. Shams et al., 2010).

Photochromic Properties

Compounds containing the benzo[b]thiophen-2-yl moiety have been investigated for their photochromic properties. For instance, derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene were synthesized, displaying thermally irreversible and fatigue-resistant photochromic properties (K. Uchida et al., 1990).

Chemical Sensitization

Research has been conducted on thiophenyl-derivatized nitrobenzoic acid ligands as potential sensitizers for Eu(III) and Tb(III) luminescence. These ligands have been evaluated in both solution and solid-state species, showing promise in luminescence efficiency (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Sensor Applications

Derivatives of benzothiazol, closely related to benzo[b]thiophen-2-yl compounds, have been synthesized and characterized as efficient sensors for cyanide in aqueous media. These compounds demonstrated significant selectivity and sensitivity for cyanide detection over other anions (Anas G. Elsafy et al., 2018).

Antimicrobial Properties

Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, structurally related to the queried compound, have been synthesized and tested for antimicrobial activity. They showed effectiveness against various microorganisms, indicating potential use in antimicrobial applications (M. Mahmoud et al., 2015).

Future Directions

The future directions for “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-nitrobenzamide” include further structure optimization and in-depth studies as a possible 5-LOX inhibitor . It has been proven to be effectual drugs in present respective disease scenario .

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-5-6-15-13(7-10)14(9-18)17(24-15)19-16(21)11-3-2-4-12(8-11)20(22)23/h2-4,8,10H,5-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDVRAJXZHKNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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